4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring, a difluorophenyl group, and a benzamide moiety
Properties
IUPAC Name |
4-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c16-10-3-1-9(2-4-10)15(24)19-8-14-20-21-22-23(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUUZVGUPSROST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3,4-difluorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.
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Attachment of the Benzamide Group: : The tetrazole intermediate can then be reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, which can be sensitive to strong oxidizing agents.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrazoles exhibit promising anticancer properties. The incorporation of the difluorophenyl group enhances the compound's efficacy against various cancer cell lines. Research shows that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways that control cell survival and proliferation.
Antimicrobial Properties
Tetrazole derivatives have been reported to possess antimicrobial activity. The presence of the chloro and difluorophenyl groups in this compound may enhance its interaction with microbial enzymes or receptors, leading to effective inhibition of microbial growth. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance.
Insecticide Development
The compound has shown potential as an insecticide due to its ability to disrupt insect metabolic processes. The tetrazole moiety can interfere with neurotransmitter systems in pests, providing a means for pest control that minimizes harm to non-target species. Research has demonstrated that similar compounds can effectively reduce pest populations while being environmentally friendly.
Herbicide Formulation
In addition to its insecticidal properties, there is ongoing research into its use as a herbicide. The unique chemical structure allows for selective action against certain weeds while being safe for crops. This selectivity is crucial for sustainable agricultural practices.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored various tetrazole derivatives' anticancer activities, including those structurally related to 4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide. Results indicated significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Case Study 2: Insecticidal Action
Research conducted by agricultural scientists highlighted the effectiveness of tetrazole-based compounds as insecticides. Field trials demonstrated that formulations containing this compound significantly reduced populations of common agricultural pests without adversely affecting beneficial insects.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can form hydrogen bonds and other interactions with biological targets, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide: vs. : The substitution of fluorine with chlorine can significantly alter the compound’s reactivity and biological activity.
This compound: vs. : The replacement of the tetrazole ring with a triazole ring can affect the compound’s stability and interaction with biological targets.
Uniqueness
The unique combination of a tetrazole ring, difluorophenyl group, and benzamide moiety in this compound provides it with distinct chemical and biological properties that can be leveraged in various research and industrial applications. Its structural features allow for versatile modifications, making it a valuable compound for further exploration.
Biological Activity
4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article reviews the compound's biological activity based on diverse research findings, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 441.8 g/mol. Its structure features a tetrazole ring, which is known for its diverse bioactivity. The presence of halogenated phenyl groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing tetrazole rings often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial and antifungal properties. For instance, related tetrazole derivatives have been reported with Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL against Candida albicans, outperforming standard antifungal agents like fluconazole .
- Anticancer Activity : Studies on tetrazole derivatives reveal their potential as anticancer agents. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines including non-small cell lung cancer and colon cancer with IC50 values ranging from 2.28 to 6.38 μM . The mechanism often involves the induction of apoptosis through modulation of key signaling pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation. For example, docking studies suggest that tetrazole-containing compounds can bind effectively to active sites of enzymes involved in metabolic pathways .
- Receptor Modulation : It may also interact with receptors that regulate cell growth and apoptosis. This interaction can lead to the modulation of signaling pathways such as p38 MAPK and VEGFR-2, which are crucial in cancer progression and inflammation .
Research Findings and Case Studies
A number of studies have focused on the biological activities of tetrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
